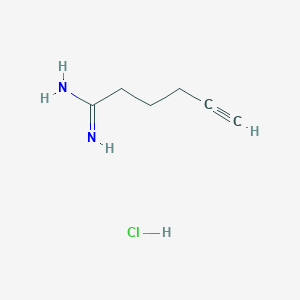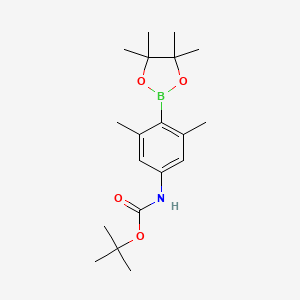
tert-Butyl (3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes a tert-butyl group, a dimethylphenyl group, and a dioxaborolane moiety. It is often used as an intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate typically involves multiple steps. One common method includes the reaction of 3,5-dimethyl-4-bromophenyl isocyanate with tert-butyl alcohol in the presence of a base to form the carbamate. This intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron and a palladium catalyst to introduce the dioxaborolane group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Suzuki-Miyaura Reaction: This reaction typically uses a palladium catalyst, a base (such as potassium carbonate), and an aryl or vinyl halide as the coupling partner.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura reaction yields biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl (3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its ability to undergo cross-coupling reactions makes it valuable in the development of new materials and catalysts .
Biology and Medicine
In biology and medicine, this compound is used in the synthesis of biologically active molecules. It serves as an intermediate in the production of pharmaceuticals, including potential anticancer and antiviral agents .
Industry
In the industrial sector, the compound is used in the production of advanced materials, such as polymers and electronic components. Its unique structure allows for the development of materials with specific properties, such as enhanced conductivity or stability .
Wirkmechanismus
The mechanism of action of tert-Butyl (3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate involves its ability to participate in various chemical reactions. The dioxaborolane group is particularly reactive, allowing the compound to form new bonds with other molecules. This reactivity is exploited in cross-coupling reactions, where the compound acts as a nucleophile, attacking electrophilic centers on other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the carbamate group.
tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar but with a benzoate group instead of a dimethylphenyl group.
Uniqueness
tert-Butyl (3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in various synthetic applications .
Eigenschaften
Molekularformel |
C19H30BNO4 |
|---|---|
Molekulargewicht |
347.3 g/mol |
IUPAC-Name |
tert-butyl N-[3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
InChI |
InChI=1S/C19H30BNO4/c1-12-10-14(21-16(22)23-17(3,4)5)11-13(2)15(12)20-24-18(6,7)19(8,9)25-20/h10-11H,1-9H3,(H,21,22) |
InChI-Schlüssel |
IPHVQNNKISHSAP-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)NC(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


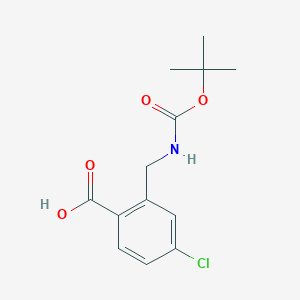

![tert-Butyl (2R,3S)-2-Methyl-1-[(R)-1-phenylethyl]piperidine-3-carboxylate](/img/structure/B13690095.png)
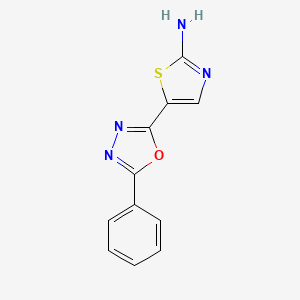
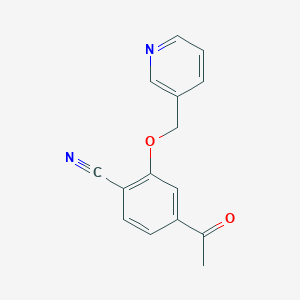
![5-[5-[(1-Boc-4-piperidyl)oxy]-2-isoindolinyl]-4-(trifluoromethyl)-2-[[2-(trimethylsilyl)ethoxy]methyl]pyridazin-3(2H)-one](/img/structure/B13690108.png)
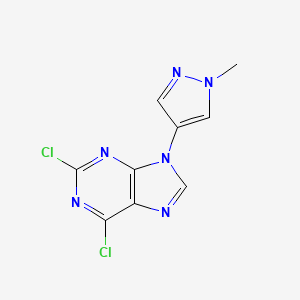
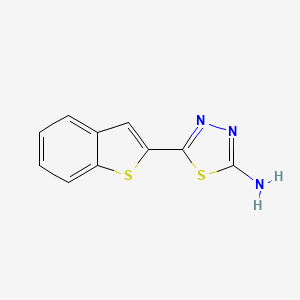
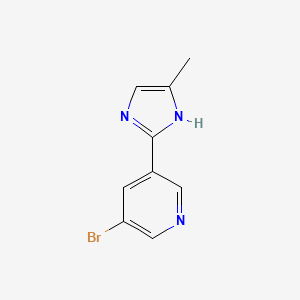
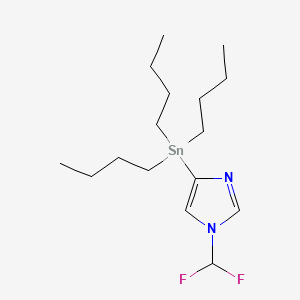
![(R)-4-[[1-[(2-Fluorobenzyl)amino]-1-oxo-2-propyl]amino]-4-oxobutanoic Acid](/img/structure/B13690141.png)
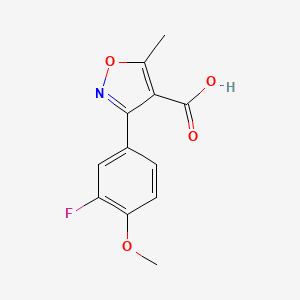
![7,8-Dihydro-5H-pyrano[4,3-B]pyridin-2-amine](/img/structure/B13690150.png)
